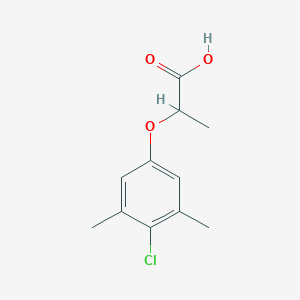

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid

Description

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-6-4-9(5-7(2)10(6)12)15-8(3)11(13)14/h4-5,8H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSDXLUKTYSYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390395 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14234-20-9 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid

Introduction

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is a member of the aryloxyphenoxypropionate class of compounds, a group of significant interest in the agrochemical and pharmaceutical industries. Certain members of this class have demonstrated potent herbicidal activity, while others serve as crucial intermediates in the synthesis of pharmacologically active molecules. A thorough understanding of the synthetic pathways to these compounds is therefore essential for researchers and professionals in drug development and crop science.

This technical guide provides a comprehensive overview of the primary and most efficient pathway for the laboratory-scale synthesis of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid. The content is structured to provide not only a step-by-step protocol but also a deep dive into the underlying chemical principles, reaction mechanisms, and critical experimental parameters. This guide is intended for an audience of researchers, scientists, and drug development professionals with a foundational knowledge of organic chemistry.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid is the Williamson ether synthesis . This classic and robust reaction forms an ether by reacting an alkoxide with a primary alkyl halide.[1] In the context of our target molecule, this involves the reaction of a substituted phenoxide with a 2-halopropanoic acid derivative.

The overall transformation can be depicted as follows:

Caption: The concerted SN2 mechanism of the Williamson ether synthesis.

Causality behind Experimental Choices:

-

Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used bases for this reaction. [2]Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of these readily available and cost-effective bases to achieve complete deprotonation to the phenoxide.

-

Choice of Alkyl Halide: 2-Bromopropanoic acid is a suitable alkyl halide for this synthesis. The bromine atom is a good leaving group, facilitating the SN2 reaction. The use of a secondary halide like 2-bromopropanoic acid can sometimes lead to competing elimination reactions; however, with a phenoxide as the nucleophile, substitution is generally favored. [3]* Solvent Selection: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be advantageous as they solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thus accelerating the rate of the SN2 reaction. [4]However, the reaction can also be effectively carried out in a less hazardous aqueous or alcoholic medium.

-

Reaction Temperature: The reaction is typically heated to increase the rate of reaction. A temperature range of 80-100°C is common. [4][5]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4-Chloro-3,5-dimethylphenol | 156.61 | 10.0 g | 0.064 |

| Sodium Hydroxide (NaOH) | 40.00 | 2.8 g | 0.070 |

| 2-Bromopropanoic Acid | 152.97 | 10.3 g | 0.067 |

| Diethyl Ether | - | 150 mL | - |

| 6 M Hydrochloric Acid (HCl) | - | As needed | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Deionized Water | - | As needed | - |

Procedure:

-

Preparation of the Phenoxide:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-chloro-3,5-dimethylphenol in 100 mL of deionized water.

-

To this solution, add 2.8 g of sodium hydroxide. Stir the mixture until the sodium hydroxide has completely dissolved. The formation of the sodium phenoxide may result in a slight warming of the solution.

-

-

Williamson Ether Synthesis Reaction:

-

To the freshly prepared phenoxide solution, add 10.3 g of 2-bromopropanoic acid.

-

Heat the reaction mixture to a gentle reflux (approximately 100°C) using a heating mantle.

-

Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled reaction mixture to a 500 mL separatory funnel.

-

Acidify the solution by the dropwise addition of 6 M hydrochloric acid until the pH is approximately 1-2 (test with pH paper). The desired product will precipitate out of the aqueous solution.

-

Extract the product into diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by a saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted acidic starting materials. [5] * Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield the final product as a crystalline solid.

-

Characterization

The identity and purity of the synthesized 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid should be confirmed using standard analytical techniques, including:

-

Melting Point Determination: A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches, C-O ether stretch).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Considerations

-

4-Chloro-3,5-dimethylphenol: Is harmful if swallowed and causes skin and eye irritation. * Sodium Hydroxide: Is corrosive and can cause severe skin burns and eye damage.

-

2-Bromopropanoic Acid: Is corrosive and can cause severe skin burns and eye damage.

-

Diethyl Ether: Is extremely flammable and should be handled in a well-ventilated fume hood away from any ignition sources.

-

Hydrochloric Acid: Is corrosive and can cause severe skin burns and eye damage.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times during this procedure. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway for the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid. By carefully controlling the reaction conditions and following a systematic work-up and purification procedure, researchers can obtain the target molecule in high yield and purity. The mechanistic understanding and detailed protocol provided in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis of aryloxyphenoxypropionic acids and related compounds.

References

-

The Williamson Ether Synthesis. Link

-

Experiment 06 Williamson Ether Synthesis. Link

-

Williamson Ether Synthesis - Chemistry Steps. Link

-

Williamson ether synthesis - Wikipedia. Link

-

Synthesis method of 2-(2,4-dichlorophenoxy)propionic acid - Google Patents. Link

-

The Williamson Ether Synthesis - Master Organic Chemistry. Link

-

4-Chloro-3,5-dimethylphenol for synthesis 88-04-0 - Sigma-Aldrich. Link

-

Williamson Ether Synthesis - Utah Tech University. Link

-

Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid - PrepChem.com. Link

-

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid - Matrix Scientific. Link

-

An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Link

-

Laboratory Synthesis of 2-(4-Phenylphenoxy)propanoic Acid: Application Notes and Protocols - Benchchem. Link

-

Novel halopyridines and methods of making - Patent 0136593. Link

-

(2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid - PubChem. Link

-

(R)-2-(4-Chloro-2-methylphenoxy)propanoate - PubChem - NIH. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the critical physicochemical properties of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid (CAS No. 14234-20-9), a compound of interest within the phenoxyalkanoic acid class. This document is designed to serve as an essential resource for researchers, scientists, and professionals in drug development and agrochemical science. By integrating experimental data with established theoretical predictions and standardized methodologies, this guide offers a holistic understanding of the compound's behavior, crucial for formulation, toxicological assessment, and environmental fate studies. Detailed experimental protocols, data visualizations, and a thorough discussion of the scientific rationale behind these properties are presented to ensure both technical accuracy and practical applicability.

Introduction: Understanding the Molecular Landscape

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is a halogenated aromatic carboxylic acid. Its molecular structure, characterized by a chlorine atom and two methyl groups on the phenoxy ring, alongside a propanoic acid moiety, dictates its chemical behavior and physical properties. These attributes are fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its environmental persistence and interaction with other chemical entities. This guide delves into the core physicochemical parameters that define this molecule, providing both the "what" and the "why" behind its intrinsic properties.

Caption: 2D structure of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid.

Core Physicochemical Data

A summary of the key physicochemical properties of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is presented below. This table combines available experimental data with predicted values from reliable computational models. It is crucial to note that predicted values serve as estimations and should be confirmed by experimental data for critical applications.

| Property | Value | Source/Method |

| CAS Number | 14234-20-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₃ClO₃ | - |

| Molecular Weight | 228.67 g/mol | - |

| Melting Point | 113.75 °C | Experimental[1] |

| Boiling Point | 355.9 °C (Predicted) | Estimation |

| Water Solubility | 149.8 - 360.84 mg/L | Experimental[1] |

| pKa | ~3.1 (Predicted) | Estimation |

| logP (Octanol/Water) | 3.4 (Predicted) | Estimation |

Detailed Physicochemical Properties and Experimental Considerations

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The experimental melting point of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid has been reported as 113.75 °C.[1] This relatively high melting point is indicative of a stable crystal lattice structure, influenced by intermolecular forces such as hydrogen bonding from the carboxylic acid group and van der Waals interactions between the aromatic rings.

Experimental Rationale: The determination of a sharp melting point is a primary indicator of compound purity. Broad melting ranges often suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required for the phase transition.

Solubility in Water

The aqueous solubility of a compound is a critical parameter influencing its bioavailability and environmental distribution. There are conflicting experimental values for the water solubility of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, ranging from 149.8 mg/L to 360.84 mg/L.[1] This discrepancy may arise from differences in experimental conditions such as temperature, pH, and the method of determination. As a weak acid, its solubility is expected to be pH-dependent, increasing at pH values above its pKa due to the formation of the more soluble carboxylate anion.

Experimental Rationale: The shake-flask method, as outlined in OECD Guideline 105, is a standard approach for determining water solubility.[2][3] It involves agitating the solid with water until equilibrium is reached, followed by quantification of the dissolved compound in the aqueous phase. Careful control of temperature and pH is essential for obtaining reproducible results.

Acidity Constant (pKa)

The pKa is a measure of the strength of an acid in solution. While no experimental pKa value has been found for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a predicted value is approximately 3.1. This is consistent with other phenoxyalkanoic acids, where the electron-withdrawing nature of the phenoxy group and the chlorine atom stabilizes the carboxylate anion, making the compound a stronger acid than simple alkanoic acids.

Experimental Rationale: The pKa can be determined experimentally using potentiometric titration, as described in OECD Guideline 112.[4][5][6][7] This involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa corresponds to the pH at which half of the acid has been neutralized.

Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. A predicted logP value for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is around 3.4. This indicates a significant preference for the lipid phase over the aqueous phase, suggesting the potential for bioaccumulation in fatty tissues. The lipophilicity is primarily driven by the chloro- and dimethyl-substituted aromatic ring.

Experimental Rationale: The shake-flask method (OECD Guideline 107) is a common technique for determining logP.[8] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase at equilibrium. For highly lipophilic compounds, the slow-stirring method (OECD Guideline 123) can provide more accurate results.

Caption: Interrelationship of core physicochemical properties.

Synthesis and Structural Characterization

General Synthesis

Illustrative Protocol (based on similar syntheses):

-

Phenoxide Formation: 4-Chloro-3,5-dimethylphenol is dissolved in a suitable solvent (e.g., acetone, DMF) and treated with a base (e.g., potassium carbonate, sodium hydride) to generate the corresponding phenoxide.

-

Nucleophilic Substitution: Ethyl 2-bromopropionate is added to the reaction mixture, which is then heated to facilitate the SN2 reaction, forming ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate.

-

Ester Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by treatment with an aqueous base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid).

-

Purification: The crude product is purified by recrystallization from a suitable solvent system.

Spectroscopic Characterization (Illustrative)

Spectroscopic data is essential for confirming the structure of the synthesized compound. While specific spectra for the title compound are not available, the following are expected characteristic signals based on the analysis of similar structures:

-

¹H NMR:

-

Aromatic protons would appear as a singlet due to the symmetrical substitution pattern.

-

The methine proton of the propanoic acid moiety would be a quartet coupled to the adjacent methyl group.

-

The methyl group of the propanoic acid moiety would be a doublet.

-

The two methyl groups on the aromatic ring would appear as a singlet.

-

The acidic proton of the carboxylic acid would be a broad singlet.

-

-

¹³C NMR:

-

Distinct signals for the carbonyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the methine carbon, and the methyl carbons.

-

-

Mass Spectrometry:

-

The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of chlorine.

-

Common fragmentation pathways for phenoxyalkanoic acids include cleavage of the ether bond and loss of the carboxylic acid group.

-

Stability Considerations

Phenoxyalkanoic acids can be susceptible to degradation under certain conditions. As with related agrochemicals, stability testing is crucial to determine the shelf-life and appropriate storage conditions.

Potential Degradation Pathways:

-

Photodegradation: Exposure to UV light can lead to the cleavage of the ether bond and other photochemical reactions.

-

Hydrolysis: While generally stable at neutral pH, hydrolysis of the ether linkage can occur under strongly acidic or basic conditions, especially at elevated temperatures.

-

Oxidation: The aromatic ring and the benzylic position of the propanoic acid moiety can be susceptible to oxidative degradation.

Stability Testing Protocol: Stability studies should be conducted according to established guidelines, such as those from the EPA or OECD.[9] This typically involves storing the compound under accelerated (elevated temperature and humidity) and long-term (ambient) conditions and monitoring its purity and the formation of degradation products over time using a stability-indicating analytical method, such as HPLC.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical properties, based on OECD guidelines.

Determination of Melting Point (OECD Guideline 102)[11][12][13][14][15]

-

Apparatus: Capillary melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of approximately 10-20 °C/min until it is about 10 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

Data Recording: The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range.

Determination of Water Solubility (Shake-Flask Method, OECD Guideline 105)[2][3][16][17][18]

-

Apparatus: Temperature-controlled shaker bath, centrifuge, analytical balance, and a suitable analytical instrument (e.g., HPLC-UV).

-

Procedure: An excess amount of the solid compound is added to a known volume of deionized water in a flask. The flask is sealed and agitated in the shaker bath at a constant temperature (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid.

-

Quantification: A clear aliquot of the supernatant is carefully removed and the concentration of the dissolved compound is determined using a validated analytical method.

Determination of pKa (Potentiometric Titration, OECD Guideline 112)[4][5][6][7]

-

Apparatus: pH meter with a combination electrode, automated burette, and a temperature-controlled titration vessel.

-

Procedure: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility. The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method, OECD Guideline 107)[8][19][20][21]

-

Apparatus: Temperature-controlled shaker, centrifuge, and analytical instrumentation for concentration determination.

-

Procedure: n-Octanol and water are mutually saturated before the experiment. A small amount of the test compound is dissolved in either the n-octanol or water phase. The two phases are then combined in a flask and shaken until equilibrium is established.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in both the n-octanol and water phases is determined. The logP is calculated as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Sources

- 1. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. epa.gov [epa.gov]

An In-depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a compound of interest for researchers in various fields, including agrochemicals and pharmaceuticals. Due to the limited availability of published data on this specific molecule, this document integrates confirmed properties with well-established principles of organic chemistry and toxicology of related compounds to offer a robust resource for its synthesis, characterization, and safe handling.

Core Compound Identification and Properties

CAS Number: 14234-20-9

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is a halogenated aromatic carboxylic acid. The presence of the chlorine atom and two methyl groups on the phenoxy ring, combined with the propanoic acid moiety, suggests potential for biological activity, a characteristic of many aryloxyalkanoic acids.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 14234-20-9 | Internal Database |

| Molecular Formula | C₁₁H₁₃ClO₃ | Internal Database |

| Molecular Weight | 228.67 g/mol | Internal Database |

| IUPAC Name | 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid | Internal Database |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)OC(C)C(=O)O)Cl | Internal Database |

Synthesis and Purification: A Proposed Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Formation of the Phenoxide: 4-Chloro-3,5-dimethylphenol is deprotonated using a suitable base to form the corresponding phenoxide.

-

Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile, attacking an ester of 2-bromopropanoic acid to form the ether linkage. This is followed by hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Proposed synthetic workflow for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid.

Detailed Experimental Protocol

Materials:

-

4-Chloro-3,5-dimethylphenol

-

Sodium hydroxide (NaOH)

-

Ethyl 2-bromopropanoate

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated and 1M

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Phenoxide Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-Chloro-3,5-dimethylphenol in absolute ethanol.

-

Add 1.1 equivalents of sodium hydroxide pellets and stir the mixture at room temperature until the base has completely dissolved. The formation of the sodium phenoxide may result in a slight warming of the mixture.

-

-

Williamson Ether Synthesis:

-

To the solution of the sodium phenoxide, add 1.2 equivalents of ethyl 2-bromopropanoate dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Ester Isolation:

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

To the residue, add deionized water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with 1M NaOH to remove any unreacted phenol, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the crude ester in a mixture of ethanol and 2M NaOH.

-

Heat the mixture to reflux for 2-3 hours to facilitate the saponification of the ester.

-

After cooling, remove the ethanol under reduced pressure.

-

Add deionized water to the residue and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 1-2 with concentrated HCl. The carboxylic acid should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Structural Elucidation and Characterization

The identity and purity of the synthesized 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid should be confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A doublet for the methine proton of the propanoic acid moiety. - A quartet for the methyl group of the propanoic acid moiety. - Two singlets for the two non-equivalent methyl groups on the phenyl ring. - A singlet for the aromatic proton. - A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - A signal for the carbonyl carbon of the carboxylic acid. - Signals for the aromatic carbons, with characteristic shifts due to the chloro, ether, and methyl substituents. - Signals for the methine and methyl carbons of the propanoic acid moiety. - Signals for the two methyl carbons on the phenyl ring. |

| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid. - A strong C=O stretch for the carbonyl group. - C-O stretches for the ether linkage. - C-H stretches for the aromatic and aliphatic protons. - C-Cl stretch. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |

Potential Applications and Biological Activity (Inferred)

While specific biological data for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is scarce, its structural similarity to other phenoxypropanoic acids, a class of compounds known for their herbicidal activity, suggests potential applications in agriculture. Many compounds in this class act as synthetic auxins, disrupting plant growth at high concentrations.

Furthermore, propanoic acid derivatives have been investigated for a range of pharmacological activities. Therefore, this compound could be a candidate for screening in various biological assays to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.[1][2]

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to handling is imperative. The following guidelines are based on the known hazards of structurally related chlorinated phenoxy acids and propionic acid derivatives.[3][4][5][6]

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Skin and Eye Irritation: Expected to be a skin and eye irritant. Prolonged or repeated contact may cause dermatitis.

-

Respiratory Irritation: May cause irritation to the respiratory tract.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If handling as a powder or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.

Caption: A workflow for the safe handling of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid represents a molecule with potential for further investigation, particularly in the fields of agrochemicals and medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and safe handling, based on established chemical principles and data from analogous compounds. It is crucial for researchers to validate the proposed synthetic route and to conduct thorough analytical and toxicological assessments before any large-scale use.

References

-

DC Fine Chemicals. (2024). Propionic acid Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(6), 2735–2750.

- Pulsus Group. (2017). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Journal of Drug Design and Research.

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved from [Link]

-

Penta Chemicals. (2025). Propionic acid Safety Data Sheet. Retrieved from [Link]

- Sancineto, L., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2235.

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)-3-phenylpropanoic acid. Retrieved from [Link]

- Rosales-Hernández, M. C., et al. (2002). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid. Bioorganic & Medicinal Chemistry, 10(6), 2067–2076.

- Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Egyptian Journal of Chemistry, 54(5), 575-587.

- Hoppe, H. W., & Karady, S. (2008). Regioselective preparation of (R)-2-(4-hydroxyphenoxy) propionic acid with a fungal peroxygenase. Applied and Environmental Microbiology, 74(12), 3894–3896.

- Špulák, M., et al. (2009). Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. Molbank, 2009(1), M590.

- Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879–7882.

- V'yunov, K. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.

- Furdych, B., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (2), 4-15.

-

PubChem. (n.d.). (R)-2-(4-Chloro-2-methylphenoxy)propanoate. Retrieved from [Link]

-

NIST. (n.d.). Mecoprop. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-[[4-[5-Chloro-2-[[4-(2,4-dichlorophenyl)anilino]methyl]phenyl]benzoyl]amino]propanoic acid. Retrieved from [Link]

- Lesyk, R., et al. (2022). 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. International Journal of Molecular Sciences, 23(8), 4091.

Sources

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. nj.gov [nj.gov]

- 6. pentachemicals.eu [pentachemicals.eu]

"molecular structure of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid"

An In-depth Technical Guide to the Molecular Structure of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid

Authored by: A Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview of the molecular structure of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of the synthesis, characterization, and structural properties of this compound. We will proceed from its logical synthesis to its rigorous structural elucidation using modern spectroscopic techniques, explaining not only the methodologies but the scientific rationale that underpins them.

Introduction and Chemical Identity

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is a member of the phenoxyalkanoic acid class of compounds. Structurally, it is a derivative of propanoic acid featuring a substituted phenoxy group at the alpha-carbon. This class of molecules is well-known for its biological activity, frequently utilized in agriculture as selective herbicides.[1][2] The specific substitutions on the phenyl ring—a chlorine atom and two methyl groups—as well as the chiral center at the propanoic acid's alpha-carbon, are critical determinants of its physicochemical properties and biological function.

The molecule possesses a single chiral center, meaning it exists as a pair of enantiomers (R and S forms). This is a crucial feature, as in many phenoxy herbicides, only one enantiomer, typically the R-isomer, exhibits significant biological activity.[1][3]

| Property | Value |

| IUPAC Name | 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid |

| Molecular Formula | C₁₁H₁₃ClO₃ |

| Molecular Weight | 228.67 g/mol |

| CAS Number | 14234-20-9[4] |

| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)O |

| Predicted Water Solubility | 360.84 mg/L[5] |

| Predicted Melting Point | 113.75 °C[5] |

Synthesis Pathway: A Mechanistic Approach

The most logical and industrially relevant synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is a variation of the Williamson ether synthesis. This method involves the nucleophilic substitution of a haloalkanoate by a phenoxide ion. The causality behind this choice lies in its efficiency and the ready availability of the starting materials.

The reaction proceeds by deprotonating the starting phenol, 4-chloro-3,5-dimethylphenol, with a strong base (e.g., potassium hydroxide) to form the highly nucleophilic phenoxide. This phenoxide then attacks the electrophilic alpha-carbon of a 2-halopropanoic acid derivative (e.g., 2-chloropropionic acid), displacing the halide and forming the ether linkage. Using a polar aprotic solvent like dimethyl sulfoxide (DMSO) is advantageous as it solvates the cation (K⁺) while leaving the phenoxide anion highly reactive, thus accelerating the reaction.[6]

Caption: Williamson ether synthesis workflow for the target molecule.

Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3,5-dimethylphenol (1 molar equivalent) and dimethyl sulfoxide (DMSO).

-

Base Addition: Slowly add potassium hydroxide (2 molar equivalents) to the solution while stirring.

-

Reactant Addition: Add 2-chloropropionic acid (1 molar equivalent) to the mixture.

-

Reaction: Heat the mixture to 80°C and maintain for 8-12 hours, monitoring progress with thin-layer chromatography (TLC).[6]

-

Workup: After cooling to room temperature, slowly neutralize the reaction mixture with sulfuric acid to a pH below 2. This protonates the carboxylate salt, causing the product to precipitate.

-

Isolation: Filter the solid precipitate, wash with cold water to remove inorganic salts, and dry under a vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane or an aqueous ethanol mixture) to yield the purified 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid.

Comprehensive Structural Elucidation

Confirming the molecular structure is a multi-faceted process where each analytical technique provides a piece of a puzzle. The trustworthiness of the final structure is established by the congruence of data from all methods.

Caption: Integrated logic for spectroscopic structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition. The choice of ionization technique is critical; Electrospray Ionization (ESI) is well-suited for this polar, acidic molecule.[7]

Protocol: LC-MS Analysis

-

Sample Prep: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system with a C18 reverse-phase column. Use a gradient elution with water and acetonitrile (both with 0.1% formic acid) to ensure good peak shape.[8]

-

MS Detection: Analyze the eluent using an ESI-MS detector in negative ion mode. The carboxylic acid readily deprotonates to form the [M-H]⁻ ion.

-

Data Analysis: Look for the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a characteristic isotopic pattern with peaks at m/z 227 and 229 in an approximate 3:1 ratio is expected for the [M-H]⁻ ion.

Expected Fragmentation Pattern: The primary molecular ion confirms the overall formula. Tandem MS (MS/MS) would reveal key structural fragments:

-

Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

-

Loss of C₃H₅O₂ (propanoic acid moiety, 89 Da): Cleavage of the ether bond.

-

Cleavage of the propanoic acid side chain: Resulting in the phenoxide ion at m/z 155/157.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive method to identify the key functional groups present in the molecule. The vibrations of these groups absorb IR radiation at characteristic frequencies.[9]

Protocol: FTIR Analysis (ATR)

-

Sample Prep: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300–2500 (broad) | O–H stretch | Carboxylic Acid | The broadness is due to extensive hydrogen bonding between molecules.[9][10] |

| 2980–2850 | C–H stretch | Methyl/Methine | Aliphatic C-H bonds from the propanoic acid and aryl methyl groups. |

| 1725–1700 | C=O stretch | Carboxylic Acid | A strong, sharp peak characteristic of the carbonyl group.[9] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Vibrations of the benzene ring. |

| ~1250 | C–O stretch | Aryl Ether | Asymmetric stretching of the Ar-O-C bond. |

| ~800 | C–Cl stretch | Aryl Halide | Characteristic absorption for a C-Cl bond. |

The presence of both a very broad O-H stretch and a sharp C=O stretch around 1710 cm⁻¹ is definitive proof of a carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework. It provides information on the chemical environment, connectivity, and the number of different types of protons and carbons.

Protocol: NMR Analysis

-

Sample Prep: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum (often proton-decoupled).

-

Data Analysis: Integrate the proton signals and analyze the chemical shifts (δ) and spin-spin splitting patterns.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~11-13 ppm (singlet, 1H): The acidic proton of the carboxylic acid (–COOH ). This peak is often broad and its chemical shift is highly dependent on concentration and solvent.

-

~6.8 ppm (singlet, 2H): The two equivalent aromatic protons (H –Ar). They appear as a singlet because they have no adjacent, non-equivalent proton neighbors.

-

~4.8 ppm (quartet, 1H): The methine proton (–O–CH –). It is split into a quartet by the three adjacent protons of the methyl group (n+1=4).

-

~2.3 ppm (singlet, 6H): The six equivalent protons of the two methyl groups on the aromatic ring (Ar–CH₃ ).

-

~1.7 ppm (doublet, 3H): The three protons of the methyl group on the propanoic acid chain (–CH–CH₃ ). They are split into a doublet by the adjacent methine proton (n+1=2).

Predicted ¹³C NMR Spectrum (Proton-Decoupled): The molecule is expected to show 8 distinct carbon signals due to molecular symmetry (the two aromatic methyl groups are equivalent, as are the two aromatic carbons they are attached to, and the two aromatic carbons adjacent to the chloro-substituted carbon).

-

~175 ppm: Carboxylic acid carbonyl carbon (C =O).

-

~155 ppm: Aromatic carbon bearing the ether oxygen (Ar–C –O).

-

~130-140 ppm: Aromatic carbons bearing the methyl groups and the chlorine atom.

-

~125 ppm: Aromatic carbons bearing hydrogen atoms.

-

~75 ppm: Methine carbon of the propanoic acid chain (–O–C H–).

-

~20 ppm: Aromatic methyl carbons (Ar–C H₃).

-

~18 ppm: Propanoic acid methyl carbon (–CH–C H₃).

Conclusion

The molecular structure of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is unequivocally established through a synergistic application of synthesis and spectroscopic analysis. The Williamson ether synthesis provides a reliable route to the molecule. Mass spectrometry confirms its molecular weight and isotopic signature, while IR spectroscopy verifies the presence of essential functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the connectivity and substitution pattern. The congruence of these independent analytical techniques provides a high degree of confidence in the assigned structure, a critical foundation for any further research or application.

References

-

Spectroscopic Properties of the Methyl Esters of Chlorophenoxy Acid Herbicides. Journal of AOAC INTERNATIONAL. [Link]

-

Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent Technologies. [Link]

-

Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. Collaborative International Pesticides Analytical Council (CIPAC). [Link]

-

The synthesis of dichlorprop anno 1950. ResearchGate. [Link]

-

A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. Journal of Chromatography A. [Link]

-

Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). [Link]

-

Proposed primary reference methods for the determination of some commercially important chiral aryloxypropionate herbicides. Journal of Chromatography A. [Link]

-

Dichlorprop (Ref: RD 406). AERU, University of Hertfordshire. [Link]

-

Synthesis of Dichlorprop-Zn/Al-hydrotalcite Nanohybrid and its Controlled Release Property. Sains Malaysiana. [Link]

-

Dichlorprop. Wikipedia. [Link]

-

Gas chromatographic and mass spectrometric determination of chlorophenoxy acids and related herbicides as their (cyanoethyl)dimethylsilyl derivatives. Analytical Chemistry. [Link]

-

Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry. Analytical Chemistry. [Link]

-

2-(4-chloro-3,5-dimethylphenoxy)propanoic acid (14234-20-9). Chemchart. [Link]

-

Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. World Health Organization (WHO). [Link]

-

Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS. Journal of Agricultural and Food Chemistry. [Link]

-

(2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. PubChem. [Link]

- Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

-

2-(4-Chlorophenoxy)propionic acid. PubChem. [Link]

-

(R)-2-(4-Chloro-2-methylphenoxy)propanoate. PubChem. [Link]

-

Infrared spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

-

2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid. PubChemLite. [Link]

- Preparation method of 2-(4-alkylphenyl) propanoic acid.

-

IR plus vacuum ultraviolet spectroscopy of neutral and ionic organic acid monomers and clusters. The Journal of Chemical Physics. [Link]

-

Mass spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

-

2-Methyl-2-(4-methylphenoxy)propanoic acid. SpectraBase. [Link]

-

1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

- Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Human Metabolome Database. [Link]

-

Propanoic acid, 2-oxo-. NIST WebBook. [Link]

-

Propanoic acid, 2-chloro-. NIST WebBook. [Link]

-

Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester. NIST WebBook. [Link]

-

Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-methylpropyl ester. SpectraBase. [Link]

-

Mecoprop. NIST WebBook. [Link]

- Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.

-

Mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

Sources

- 1. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Dichlorprop - Wikipedia [en.wikipedia.org]

- 4. 14234-20-9|2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid|BLD Pharm [bldpharm.com]

- 5. 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid (14234-20-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

- 7. agilent.com [agilent.com]

- 8. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. IR plus vacuum ultraviolet spectroscopy of neutral and ionic organic acid monomers and clusters: propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid

This guide provides a comprehensive technical overview of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a compound belonging to the phenoxyalkanoic acid class. While specific research on this exact molecule is limited, its structural similarity to well-known herbicides and pharmaceutical scaffolds allows for a robust, scientifically-grounded discussion of its chemical properties, synthesis, and potential applications. This document is intended for researchers, scientists, and professionals in drug development and agricultural science.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of an organic compound is foundational to its scientific identity. The name "2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid" is derived following the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4]

-

Parent Chain Identification : The longest carbon chain containing the principal functional group (the carboxylic acid) is a three-carbon chain, making it a derivative of propane. The suffix "-oic acid" is used for the carboxylic acid, leading to the base name "propanoic acid".

-

Principal Functional Group : The carboxylic acid (-COOH) is the highest priority functional group in the molecule.[4]

-

Substituent Identification : A complex substituent is attached to the second carbon of the propanoic acid chain. This substituent is a phenoxy group, specifically a 4-chloro-3,5-dimethylphenoxy group. The term "phenoxy" denotes a phenyl ring attached via an oxygen atom.[5]

-

Numbering : The propanoic acid chain is numbered starting from the carboxylic acid carbon as position 1. Therefore, the phenoxy group is located at position 2. The phenyl ring of the phenoxy group is numbered to give the substituents (chloro and two methyl groups) the lowest possible locants, resulting in 4-Chloro and 3,5-dimethyl.

-

Final Assembly : Combining these elements gives the unambiguous IUPAC name: 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid .

The carbon at position 2 of the propanoic acid chain is a stereocenter, meaning the compound can exist as two enantiomers: (S)-2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid and (R)-2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid.

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in biological and chemical systems. The properties for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid are predicted based on its structure and data from its constituent parts, 4-Chloro-3,5-dimethylphenol[6][7][8][9] and 2-Chloropropanoic acid.[10][11][12]

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₃ClO₃ | Calculated |

| Molecular Weight | 228.67 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |

| Melting Point | Estimated 110-120 °C | Based on 4-Chloro-3,5-dimethylphenol (114-116 °C) and similar phenoxyalkanoic acids |

| pKa | Estimated 3.0 - 4.0 | Analogy to other phenoxyalkanoic acids |

| LogP (Octanol-Water Partition Coefficient) | Estimated 3.2 | Analogy and calculation |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and diethyl ether. | General property of phenoxyalkanoic acids[13] |

Synthesis Methodology: Williamson Ether Synthesis

The most direct and widely employed method for synthesizing phenoxyalkanoic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-chloro-3,5-dimethylphenol acts as the nucleophile, attacking an ester of 2-chloropropanoic acid, followed by hydrolysis.

Rationale for Experimental Choices

-

Choice of Base : A moderately strong base like sodium hydroxide or potassium hydroxide is used to deprotonate the phenol, forming the more nucleophilic phenoxide. The reaction is typically run in a solvent that can dissolve both the phenoxide and the alkyl halide.

-

Reaction Conditions : The reaction is often heated to increase the rate of reaction. The choice of solvent is crucial; polar aprotic solvents like acetone or DMF can accelerate the reaction.

-

Post-Reaction Workup : Acidification is necessary to protonate the carboxylate salt formed after hydrolysis, yielding the final carboxylic acid product. Extraction with an organic solvent isolates the product from the aqueous solution.

Detailed Experimental Protocol

-

Phenoxide Formation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-chloro-3,5-dimethylphenol[7][8] in a suitable solvent (e.g., ethanol or acetone).

-

Add 1.1 equivalents of sodium hydroxide (or potassium hydroxide) and stir until the phenol is fully dissolved and the sodium phenoxide has formed.

-

Nucleophilic Substitution : To the phenoxide solution, add 1.1 equivalents of ethyl 2-chloropropanoate.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Hydrolysis : After the reaction is complete, cool the mixture to room temperature. Add a 2M solution of sodium hydroxide and reflux for an additional 1-2 hours to hydrolyze the ester to the carboxylate salt.

-

Isolation and Purification : Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. The 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid will precipitate as a solid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure and assessment of purity are critical steps. This is achieved through a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, based on the known spectra of its precursors and related compounds.[6][14]

| Technique | Expected Signals |

| ¹H NMR | δ ~1.7 (d, 3H, -CH(CH ₃)COOH), δ ~2.3 (s, 6H, Ar-CH ₃), δ ~4.8 (q, 1H, -CH (CH₃)COOH), δ ~6.7 (s, 2H, Ar-H ), δ ~11-13 (br s, 1H, COOH ) |

| ¹³C NMR | δ ~18 (CH₃), δ ~21 (Ar-CH₃), δ ~75 (-CH-O), δ ~125 (Ar-CH), δ ~130 (Ar-C-Cl), δ ~138 (Ar-C-CH₃), δ ~155 (Ar-C-O), δ ~175 (C=O) |

| IR (cm⁻¹) | ~3000 (broad, O-H stretch of COOH), ~1710 (strong, C=O stretch of COOH), ~1240 (strong, C-O-C stretch of ether), ~850 (C-Cl stretch) |

| Mass Spec (EI) | M⁺ at m/z 228/230 (isotope pattern for Cl). Fragmentation would likely involve loss of the propanoic acid side chain. |

Analytical Method: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of phenoxyalkanoic acids and their formulations.[15][16]

-

Principle : The compound is separated on a nonpolar stationary phase (C18 column) with a polar mobile phase. The retention time is characteristic of the compound under specific conditions.

-

Protocol :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength where the phenyl ring absorbs, typically around 280 nm.

-

Quantification : Purity is determined by the relative peak area. Quantification can be performed using an external standard curve prepared with a reference standard of known concentration.

-

Inferred Biological Activity and Potential Applications

Herbicidal Activity: A Synthetic Auxin

Many phenoxyalkanoic acids, such as 2,4-D and Mecoprop (MCPP), are widely used as selective herbicides for the control of broadleaf weeds.[13][17][18][19][20] They function as synthetic auxins.

-

Mechanism of Action : Auxins are plant hormones that regulate growth and development. At the high concentrations delivered by herbicide application, synthetic auxins overwhelm the plant's normal hormonal balance. This leads to uncontrolled, unsustainable growth, causing stem curling, leaf malformation, and eventual death of the plant. It is highly probable that 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid would exhibit similar auxin-like activity due to its structural similarity to other active compounds in this class.

Potential in Drug Development

The substituted phenylpropanoic acid scaffold is a classic "privileged structure" in medicinal chemistry, most notably found in the nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. While the phenoxy linkage differentiates the title compound, the core structure suggests that derivatives could be explored for various therapeutic targets. Further research would be required to investigate any potential pharmacological activity.[21][22][23][24]

Safety and Handling

Based on the known toxicology of chlorophenoxy herbicides and the reactivity of its precursors, 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid should be handled with care.[11][19]

-

Potential Hazards : Expected to be harmful if swallowed. May cause serious eye irritation and skin irritation.

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a lab coat. When handling the powdered solid, use a dust mask or work in a ventilated hood.

-

Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.

References

-

2-Chloropropionic acid - Wikipedia. [Link]

-

[Determination of three phenoxyalkanoic acid herbicides in blood using gas chromatography coupled with solid-phase extraction and derivatization] - PubMed. [Link]

-

Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed. [Link]

-

Comparative Study on the Reaction Pathways of 2-Chloropropanoic Acid on Cu(100) and O/Cu(100) - ACS Publications. [Link]

-

Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Chlorophenoxy herbicides – Knowledge and References - Taylor & Francis. [Link]

-

Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water - World Health Organization (WHO). [Link]

-

MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides - cipac.org. [Link]

-

2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. [Link]

-

Chlorophenoxy Herbicides - EPA. [Link]

-

MCPA - Wikipedia. [Link]

-

Chlorophenoxy Compounds - Herbicides (Weedicides) - BrainKart. [Link]

-

Determination of phenoxyalkanoic acids and other herbicides at the ng/ml level in water by solid-phase extraction with poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent and high-performance liquid chromatography–diode-array detection - Scite. [Link]

-

Determination of phenoxycarboxylic acid herbicides in water by capillary electrophoresis. [Link]

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH. [Link]

- Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

-

Newman, M.S. and Merrill, S.H. (1955) Synthesis of a Series of Substituted Phenylpropiolic Acids. Journal of the American Chemical Society, 77, 5549-5551. - References - Scirp.org. [Link]

-

A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. [Link]

-

IUPAC nomenclature of organic chemistry - Wikipedia. [Link]

-

R-5.5.2 Substituent prefixes derived from alcohols, phenols, and their analogues. [Link]

-

Brief Guide to the Nomenclature of Organic Chemistry - IUPAC. [Link]

-

Short Summary of IUPAC Nomenclature of Organic Compounds. [Link]

-

IUPAC naming - No Brain Too Small. [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. iupac.org [iupac.org]

- 3. cuyamaca.edu [cuyamaca.edu]

- 4. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 5. acdlabs.com [acdlabs.com]

- 6. 4-Chloro-3,5-dimethylphenol(88-04-0) 1H NMR spectrum [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. scbt.com [scbt.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 11. 2-CHLOROPROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 2-Chloropropionic acid synthesis - chemicalbook [chemicalbook.com]

- 13. MCPA - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides [cipac.org]

- 16. scite.ai [scite.ai]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. cdn.who.int [cdn.who.int]

- 19. epa.gov [epa.gov]

- 20. brainkart.com [brainkart.com]

- 21. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Newman, M.S. and Merrill, S.H. (1955) Synthesis of a Series of Substituted Phenylpropiolic Acids. Journal of the American Chemical Society, 77, 5549-5551. - References - Scientific Research Publishing [scirp.org]

A Technical Guide to the Spectral Analysis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid, a compound of interest within the phenoxyalkanoic acid class of molecules often utilized in agricultural and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for the structural elucidation and characterization of this specific molecule. Given the absence of publicly available experimental spectra for this exact compound, this guide will establish a robust predictive framework for its spectral features based on the well-documented analysis of structurally analogous compounds.

Introduction and Molecular Context

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid belongs to a class of compounds known for their biological activity. The precise characterization of such molecules is a critical step in development and quality control, ensuring purity, stability, and a thorough understanding of their chemical properties. Spectral analysis provides a non-destructive and highly informative approach to achieve this, offering detailed insights into the molecular structure, functional groups, and connectivity of atoms.

This guide will focus on the three primary pillars of spectral analysis for organic compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each technique, we will present a predicted spectrum for 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid, with a detailed explanation of the expected signals, shifts, and fragmentation patterns, grounded in the known spectral data of its constituent chemical moieties and closely related analogs.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid | N/A |

| CAS Number | 14234-20-9 | [1] |

| Molecular Formula | C₁₁H₁₃ClO₃ | N/A |

| Molecular Weight | 228.67 g/mol | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, we can deduce the chemical environment, connectivity, and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid is anticipated to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The predicted chemical shifts (δ) are estimated based on the analysis of similar structures, such as 2-(4-Chlorophenoxy)propionic acid and (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid[2][3].

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~11-13 | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet in this downfield region, highly dependent on solvent and concentration. |

| ~6.8 | Singlet | 2H | Ar-H | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern on the phenyl ring. They are expected to appear as a singlet. |

| ~4.8 | Quartet | 1H | -CH- | The methine proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 rule). |

| ~2.3 | Singlet | 6H | Ar-CH₃ | The six protons of the two aromatic methyl groups are equivalent and are expected to appear as a sharp singlet. |

| ~1.6 | Doublet | 3H | -CH-CH₃ | The methyl protons of the propanoic acid moiety are coupled to the single methine proton, resulting in a doublet. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment | Rationale and Comparative Insights |

| ~175 | C=O | The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. |

| ~155 | Ar-C-O | The aromatic carbon directly bonded to the ether oxygen will be significantly deshielded. |

| ~135 | Ar-C-Cl | The aromatic carbon bonded to the chlorine atom will also be downfield. |

| ~130 | Ar-C-CH₃ | The aromatic carbons bearing the methyl groups. |

| ~128 | Ar-CH | The aromatic carbons bearing hydrogen atoms. |

| ~75 | -O-CH- | The methine carbon of the propanoic acid moiety. |

| ~20 | Ar-CH₃ | The carbons of the two equivalent aromatic methyl groups. |

| ~18 | -CH-CH₃ | The methyl carbon of the propanoic acid moiety. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances, and an appropriate relaxation delay.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

-

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

For 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid, soft ionization techniques like Electrospray Ionization (ESI) would be ideal for observing the molecular ion.

Predicted Mass Spectrometry Data (ESI):

| m/z (mass-to-charge ratio) | Ion Assignment | Rationale |

| 228/230 | [M]⁺ | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |

| 227/229 | [M-H]⁻ | In negative ion mode, the deprotonated molecule is expected. |

| 183/185 | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway. |

| 171/173 | [M - C₃H₅O₂]⁺ | Fragmentation corresponding to the chlorodimethylphenoxy cation. |

Experimental Protocol for LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for the analysis of phenoxy herbicides[4].

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions to determine the optimal concentration for analysis.

-

-

Liquid Chromatography:

-

Use a C18 reversed-phase column for separation.

-

The mobile phase can consist of a gradient of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

-

-

Mass Spectrometry:

-

Couple the LC system to a mass spectrometer equipped with an ESI source.

-

Acquire data in both positive and negative ion modes to observe the molecular ion and key fragments.

-

Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum, which is invaluable for structural confirmation.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid will show characteristic absorption bands for its key functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~2950 | C-H stretch | Aliphatic (CH₃, CH) |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1240 | C-O stretch | Ether and carboxylic acid |

| ~1100 | C-O stretch | Ether |

| ~850 | C-Cl stretch | Aryl chloride |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Visualization of Analytical Workflows

To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for NMR, LC-MS, and FT-IR analysis.

Caption: Workflow for NMR Spectral Analysis.

Caption: Workflow for LC-MS Analysis.

Caption: Workflow for FT-IR Spectral Analysis.

Conclusion